11-HUP can form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as titanium dioxide (TiO₂) []. These SAMs are densely packed, ordered assemblies of molecules that can modify the surface properties of the material. 11-HUP SAMs offer several advantages, including:
Due to these properties, 11-HUP SAMs are being studied for various applications, including:
-HUP can also be used to functionalize silicon photonic resonators, which are devices that confine and manipulate light. By attaching 11-HUP molecules to the resonator surface, researchers can achieve:
11-Hydroxyundecylphosphonic acid is a phosphonic acid compound with the molecular formula . It features a long hydrocarbon chain (undecyl) with a hydroxyl group and a phosphonic acid functional group. This structure contributes to its unique properties, making it suitable for various applications in materials science and biochemistry.
The compound is primarily used in the formation of self-assembled monolayers on surfaces, which can enhance the surface properties of materials, such as biocompatibility and adhesion. Its ability to form stable films makes it valuable in biomedical applications, particularly for immobilizing bioactive molecules.
There is currently no documented research on the specific mechanism of action of HU DPA in biological systems.
The activation of hydroxyl-terminated surfaces can be achieved using agents like N,N'-carbonyldiimidazole, which facilitates the immobilization of this compound onto surfaces by forming reactive intermediates that can bond with the hydroxyl groups present on the substrate .
The biological activity of 11-hydroxyundecylphosphonic acid is linked to its ability to immobilize bioactive molecules on surfaces. For instance, it has been shown to effectively bind proteins like bone morphogenetic protein-2 (BMP-2) when used in monolayer films on titanium surfaces. This property is crucial for applications in tissue engineering and regenerative medicine, where enhancing cell adhesion and growth on implants is essential .
Additionally, safety data indicate that 11-hydroxyundecylphosphonic acid can cause skin and eye irritation, suggesting that while it has beneficial applications, handling precautions are necessary .
The synthesis of 11-hydroxyundecylphosphonic acid typically involves several steps:
Research has demonstrated successful synthesis routes that yield this compound efficiently while maintaining its structural integrity .
11-Hydroxyundecylphosphonic acid has several notable applications:
Studies have focused on the interactions of 11-hydroxyundecylphosphonic acid with various substrates and biological molecules. The formation of self-assembled monolayers has been characterized through techniques like X-ray photoelectron spectroscopy and atomic force microscopy. These studies reveal insights into how well the compound adheres to surfaces and how effectively it can immobilize bioactive molecules .
Several compounds share structural similarities with 11-hydroxyundecylphosphonic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
12-Carboxydodecylphosphonic Acid | Contains a carboxylic acid group instead of a hydroxyl group | Used similarly for surface modification but with different reactivity |
Octadecylphosphonic Acid | Longer hydrocarbon chain (18 carbons) | Known for forming highly stable monolayers |
Hexadecylphosphonic Acid | Shorter chain (16 carbons) | Often used in organic electronics |
Undecylenic Acid | Contains a double bond in the carbon chain | More reactive due to unsaturation |
Each of these compounds exhibits unique properties based on their functional groups and chain lengths, making them suitable for specific applications in surface chemistry and materials science.
Irritant